2-Pyrazinecarboxylic acid, 3-(ethylthio)-
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Overview
Description
Synthesis Analysis
The synthesis of pyrazinecarboxylic acid and its derivatives has been studied in the context of their salts with alkali metal cations . The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . Copper (II) 2-pyrazinecarboxylate was used in the preparation of Ag [Cu (2-pyrazinecarboxylate) 2 ] (H 2 O) (NO 3), a Cu (II)Ag (I) mixed-metal coordination polymer .Molecular Structure Analysis
The molecular structure of 2-pyrazinecarboxylic acid and its derivatives has been analyzed using a range of spectroscopic methods, including IR, Raman, and NMR . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated using density functional theory (DFT) with a 6-311++G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving 2-pyrazinecarboxylic acid and its derivatives have been studied, particularly in the context of their salts with alkali metal cations . The thermal decomposition of the analyzed compounds was also investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyrazinecarboxylic acid and its derivatives have been analyzed using a variety of methods . The FT-IR and FT-Raman spectra of alkali metal 2-pyrazinecarboxylates and 2,3-pyrazinedicarboxylates were recorded and analyzed in the region of 4000–400 cm −1 . 1 H NMR and 13 C NMR spectra of analyzed compounds have been registered and assigned .Scientific Research Applications
Organic Synthesis and Reactivity
- Synthesis of Pyridazinones and Pyrazoles : Derivatives of 2-Pyrazinecarboxylic acid, such as ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, have been utilized as key intermediates for synthesizing novel analogs of natural alkaloids and other pyrazole derivatives. These compounds were synthesized through reactions with hydrazine hydrate and various electrophilic reagents, showcasing their reactivity and potential for generating bioactive molecules (Voievudskyi et al., 2016).
Antimicrobial Activity
- Antibacterial Screening : Some derivatives of 2-Pyrazinecarboxylic acid have shown moderate antibacterial activity against Gram-positive bacteria, indicating their potential as antimicrobial agents. This suggests a promising avenue for further research into their use in developing new antibacterial compounds (Essam Abdel, 1991).
Plant Metabolism Regulation
- Inhibition of Ethylene Biosynthesis : Pyrazine derivatives, including those related to 2-Pyrazinecarboxylic acid, have been identified as inhibitors of ethylene biosynthesis in plants. This discovery is significant for agricultural applications, as controlling ethylene levels can reduce postharvest loss by delaying the ripening of fruits and the senescence of flowers (Sun et al., 2017).
Safety and Hazards
The safety data sheet for pyrazinecarboxylic acid indicates that it may form combustible dust concentrations in air and causes serious eye damage . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and not to release it into the environment .
Properties
IUPAC Name |
3-ethylsulfanylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWCEMKLAYITIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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